
Danusertib
Descripción general
Descripción
Danusertib es un potente inhibidor de las quinasas Aurora, que son reguladores esenciales de la división celular. Es conocido por su capacidad de inhibir los tres miembros de la familia de quinasas Aurora: Aurora A, Aurora B y Aurora C . This compound también exhibe actividad inhibitoria contra la tirosina quinasa Bcr-Abl, incluido su mutante T315I multirresistente a fármacos . Este compuesto ha mostrado una prometedora eficacia clínica en varios tumores humanos y se está explorando como un posible tratamiento para ciertos tipos de cáncer .
Mecanismo De Acción
Danusertib ejerce sus efectos inhibiendo la actividad de las quinasas Aurora, que son cruciales para la correcta progresión de la mitosis . Al unirse al sitio activo de estas quinasas, this compound previene su actividad de fosforilación, lo que lleva al arresto del ciclo celular y la apoptosis . Además, this compound inhibe la tirosina quinasa Bcr-Abl, incluido su mutante T315I multirresistente a fármacos, que es responsable de la resistencia en ciertos pacientes con leucemia . Esta doble inhibición convierte a this compound en un candidato prometedor para el tratamiento de cánceres con altos niveles de actividad de quinasa Aurora y Bcr-Abl .
Análisis Bioquímico
Biochemical Properties
Danusertib exhibits inhibitory activity against all known Aurora kinases as well as other cancer-relevant kinases such as the Bcr-Abl tyrosine kinase . It shows a low-nanomolar activity against all three members of the Aurora kinase family – Aurora A, B, and C – inhibiting them at concentrations of 13, 79, and 61 nM, respectively .
Cellular Effects
This compound has potent growth-inhibitory, apoptosis-inducing, and autophagy-inducing effects on various types of cells . It arrests cells in the G2/M phase, with downregulation of expression of cyclin B1 and cyclin-dependent kinase 1 and upregulation of expression of p21 Waf1/Cip1, p27 Kip1, and p53 .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibitory activity against all known Aurora kinases as well as other cancer-relevant kinases such as the Bcr-Abl tyrosine kinase . It also inhibits the oncogenic Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have significant effects over time. It has been observed that three differential residues within the Aurora A/B active site play an essential role in the observed experimental this compound’s residence time against these kinases .
Metabolic Pathways
This compound is involved in signaling pathways mediated by PI3K/Akt/mTOR, p38 mitogen-activated protein kinase, and 5’ AMP-activated protein kinase . It also interacts with the Aurora kinases and Bcr-Abl tyrosine kinase .
Subcellular Localization
It is known to interact with Aurora kinases and Bcr-Abl tyrosine kinase, which play key roles in cell division and are typically localized to the cell nucleus .
Métodos De Preparación
La síntesis de Danusertib implica múltiples pasos, comenzando con la preparación de intermedios clave. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar altos rendimientos y pureza . Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para escalar la producción mientras se mantiene la calidad y la consistencia del compuesto .
Análisis De Reacciones Químicas
Danusertib experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro del compuesto.
Sustitución: This compound puede sufrir reacciones de sustitución donde átomos o grupos específicos se reemplazan por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.
Aplicaciones Científicas De Investigación
Danusertib tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Comparación Con Compuestos Similares
Danusertib es único en su capacidad de inhibir los tres miembros de la familia de quinasas Aurora, así como la tirosina quinasa Bcr-Abl . Compuestos similares incluyen:
Alisertib: Un inhibidor de la quinasa Aurora A.
Barasertib: Un inhibidor de la quinasa Aurora B.
Actividad Biológica
Danusertib, also known as PHA-739358, is a potent small-molecule inhibitor that targets all members of the Aurora kinase family (A, B, and C). These kinases play critical roles in cell division and are often overexpressed in various malignancies, making them attractive targets for cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.
This compound exerts its biological effects primarily through the inhibition of Aurora kinases, leading to:
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase by disrupting mitosis. This is evidenced by a significant increase in polyploid cells and a decrease in viable cells following treatment.
- Inhibition of Histone H3 Phosphorylation : The compound inhibits the phosphorylation of histone H3 at serine 10 (pH3S10), a critical event for chromosome condensation and segregation during mitosis. This inhibition serves as a potential biomarker for this compound's biological activity .
- Induction of Apoptosis : Studies have shown that this compound treatment leads to cleavage of PARP-1, indicating the induction of apoptosis in cancer cells .
Table 1: Summary of this compound Mechanisms
Mechanism | Description |
---|---|
Cell Cycle Arrest | Induces G2/M phase arrest, leading to polyploidy |
Histone H3 Inhibition | Reduces pH3S10 phosphorylation, disrupting chromosome dynamics |
Apoptosis Induction | Promotes PARP-1 cleavage, signaling programmed cell death |
Preclinical Studies
This compound has shown promising results in various preclinical models:
-
Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) :
- In vitro studies demonstrated that this compound effectively inhibited cell proliferation in GEP-NET cell lines at nanomolar concentrations.
- In vivo studies using murine xenograft models revealed significant tumor growth reduction upon treatment with this compound, highlighting its potential as a therapeutic agent for advanced GEP-NETs .
- Other Cancer Types :
Table 2: Efficacy of this compound in Preclinical Models
Cancer Type | Model Type | Efficacy Observed |
---|---|---|
Gastroenteropancreatic Neuroendocrine Tumors | In vitro/In vivo | Significant inhibition of growth |
Pancreatic Cancer | Transgenic Models | Induction of apoptosis and cell cycle arrest |
Ovarian Cancer | Xenograft Models | Reduction in tumor viability |
Clinical Studies
A Phase I dose-escalation study assessed the safety and tolerability of this compound in patients with advanced solid tumors. Key findings include:
- Safety Profile : this compound was generally well tolerated with manageable side effects.
- Pharmacokinetics : The drug exhibited favorable pharmacokinetic properties with significant antitumor activity observed in some patients.
- Biomarker Potential : The inhibition of pH3S10 was identified as a potential biomarker for monitoring this compound's biological activity .
Case Study Example
In one notable case from the clinical study, a patient with advanced pancreatic cancer showed a partial response to this compound treatment after several cycles. The patient experienced a marked reduction in tumor size and improvement in quality of life metrics. This case underscores the potential for this compound to provide clinical benefit in difficult-to-treat malignancies.
Propiedades
IUPAC Name |
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFTZKGMDDZMJI-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002864 | |
Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827318-97-8 | |
Record name | Danusertib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827318978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danusertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11778 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DANUSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3X659D0FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.